molecular formula C17H16ClN3O3S2 B2793871 N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide CAS No. 850911-12-5

N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2793871
CAS No.: 850911-12-5
M. Wt: 409.9
InChI Key: RKHBUBBBCMLQIT-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a chloro group at position 4 and a methyl group at position 2. The benzamide moiety is functionalized with a dimethylsulfamoyl group at the para position. Its structural uniqueness lies in the conjugated dihydrobenzothiazol-2-ylidene system and the electron-withdrawing sulfamoyl group, which may influence biological activity and physicochemical properties.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-20(2)26(23,24)12-9-7-11(8-10-12)16(22)19-17-21(3)15-13(18)5-4-6-14(15)25-17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHBUBBBCMLQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Coupling with Benzamide: The chlorinated and methylated benzothiazole is coupled with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the benzamide moiety.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzothiazole scaffold is shared with several analogs, but substituent variations significantly alter properties:

Compound Name (or Identifier) Benzothiazole Substituents Benzamide Substituents Key Structural Differences
Target Compound 4-Cl, 3-methyl 4-(dimethylsulfamoyl) Reference compound
(ZINC100820789) 4-ethoxy, 3-methyl 4-(benzyl-methyl sulfamoyl) Ethoxy replaces chloro; bulkier sulfamoyl group
(AKOS024609032) 4-(4-nitrophenyl) 4-(diethylsulfamoyl) Nitrophenyl substituent; diethylsulfamoyl
(C24H20N2O2S) 3-(2-methoxyphenyl), 4-phenyl 4-methyl Methoxyphenyl and phenyl groups; no sulfamoyl

Key Observations :

  • Sulfamoyl modifications : Dimethyl (target), benzyl-methyl (), and diethyl () groups influence solubility and steric interactions.

Crystallographic and Geometric Properties

  • : The compound (C24H20N2O2S) crystallizes with a mean σ(C–C) = 0.002 Å and R factor = 0.038, indicating high precision in bond-length measurements .
  • : Thiazole derivatives like 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine exhibit planar geometries, favoring π-π stacking interactions in kinase inhibition .
  • Target Compound : While crystallographic data are absent, the chloro and methyl groups likely induce torsional strain in the dihydrobenzothiazole ring, affecting molecular packing.

Critical Analysis of Evidence Limitations

  • Contradictions : Synthesis methods vary across studies (e.g., carbodiimide vs. bromoacetate coupling in ), complicating direct procedural comparisons.
  • Data Gaps: No direct biological or crystallographic data for the target compound are available, necessitating extrapolation from analogs.

Biological Activity

N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is critical for its development as a pharmaceutical agent. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H20ClN3O3S2
  • Molecular Weight : 437.96 g/mol
  • Purity : Typically 95%.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity :
    • Recent studies indicate that related benzamide derivatives exhibit antiviral effects by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication . This suggests that this compound may similarly enhance A3G levels, potentially providing a therapeutic avenue against viruses like Hepatitis B (HBV).
  • Cytotoxicity :
    • The compound's cytotoxic effects have been evaluated in vitro. For instance, a related study found that similar benzamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, leading to apoptosis through caspase activation .

Biological Activity Data

Activity IC50 (µM) Cell Line Reference
Antiviral (HBV)1.99HepG2.2.15
Antiviral (Drug-resistant HBV)3.30HepG2.A64
CytotoxicityVariesVarious cancer lines

Case Studies

  • Anti-HBV Activity :
    • A study on N-phenylbenzamide derivatives found that one compound, IMB-0523, exhibited potent anti-HBV activity with an IC50 of 1.99 µM in HepG2.2.15 cells. This indicates that similar compounds may have therapeutic potential against HBV by targeting intracellular mechanisms involving A3G .
  • Cytotoxic Effects in Cancer :
    • Research has shown that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation . This highlights the potential use of this compound in oncology.

Q & A

Basic: What are the critical steps and analytical methods for synthesizing and characterizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Condensation reactions to form the benzothiazole core, requiring anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
  • Sulfonylation to introduce the dimethylsulfamoyl group, optimized at 0–5°C in dichloromethane to minimize side reactions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Analytical validation:

  • HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%) .
  • NMR spectroscopy (¹H/¹³C in DMSO-d₆) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced: How can crystallographic data discrepancies be resolved during structure refinement?

Methodological Answer:
Discrepancies may arise from crystal twinning, disorder, or poor data resolution. Strategies include:

  • Using SHELXL for iterative refinement, adjusting parameters like occupancy and thermal displacement (ADPs) .
  • Validating with PLATON (e.g., CHECKCIF) to identify symmetry violations or missing electron density .
  • Re-measuring data at higher resolution (e.g., synchrotron sources) or optimizing crystal growth via vapor diffusion .

Basic: Which functional groups dictate the compound’s reactivity and stability?

Methodological Answer:
Key groups and their implications:

  • Benzothiazole ring : Susceptible to electrophilic substitution; sensitive to light, requiring storage in amber vials .
  • Chloro substituent : Enhances electrophilicity; may participate in nucleophilic aromatic substitution .
  • Sulfonamide group : Stabilizes the molecule via hydrogen bonding; prone to hydrolysis under acidic conditions .

Advanced: How to design computational studies to predict biological target interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina or Schrödinger Suite) to screen against targets like kinases or GPCRs, using the compound’s 3D structure (PDB file from crystallography) .
  • MD simulations (GROMACS/AMBER) to assess binding stability over 100-ns trajectories .
  • QSAR modeling to correlate substituent modifications (e.g., chloro position) with activity trends .

Advanced: What experimental strategies address conflicting bioassay results (e.g., cytotoxicity vs. enzyme inhibition)?

Methodological Answer:

  • Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based kinase assays) alongside cytotoxicity (MTT assays in HEK-293 cells) .
  • Dose-response curves : Calculate IC₅₀ values in triplicate, using positive controls (e.g., staurosporine for kinases) .
  • Statistical analysis : Apply ANOVA to identify outliers or batch effects .

Basic: What spectroscopic techniques confirm structural integrity post-synthesis?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include the benzothiazole imine proton (δ 8.2–8.5 ppm) and sulfonamide methyl groups (δ 2.8–3.1 ppm) .
  • FT-IR : Confirm C=N stretch (1640–1620 cm⁻¹) and S=O vibrations (1170–1150 cm⁻¹) .
  • UV-Vis : π→π* transitions (λmax ~270 nm) for conjugated systems .

Advanced: How to optimize X-ray diffraction for low-quality crystals?

Methodological Answer:

  • Crystal optimization : Use sitting-drop vapor diffusion with PEG 4000 as precipitant .
  • Data collection : Adjust exposure time (0.5–1.0 s/°) and temperature (100 K) to enhance signal-to-noise .
  • Twinned data : Process with SHELXL TWIN commands or alternative space group assignments .

Advanced: How does the compound’s stereochemistry influence its pharmacodynamic profile?

Methodological Answer:

  • E/Z isomerism : The (2E) configuration (confirmed by NOESY NMR) optimizes planar alignment for target binding .
  • Chiral centers : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers and test activity disparities .
  • Theoretical framework : Link stereoelectronic effects to target affinity via DFT calculations (e.g., Gaussian09) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.